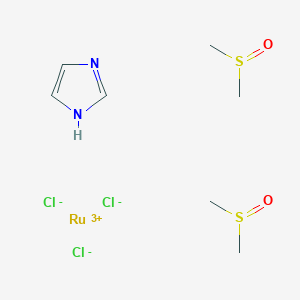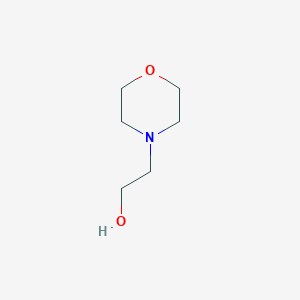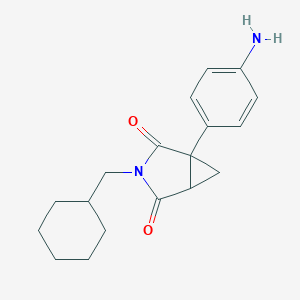
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, also known as CX717, is a cognitive enhancer that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione is not fully understood, but it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
Efectos Bioquímicos Y Fisiológicos
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to enhance cognitive function, memory, and learning in animal models and human trials. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD, as well as schizophrenia and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in lab experiments is its ability to enhance cognitive function, memory, and learning in animal models and human trials. This makes it a useful tool for studying the mechanisms of cognition and memory. However, one limitation of using 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in lab experiments is its potential side effects, which can include nausea, headaches, and dizziness.
Direcciones Futuras
There are several future directions for research on 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione. One area of focus is the potential use of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in treating cognitive disorders such as Alzheimer's disease and ADHD. Another area of focus is the development of more potent and selective 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione analogs. Additionally, further research is needed to fully understand the mechanism of action of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione and its potential side effects.
Conclusion
In conclusion, 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione is a cognitive enhancer that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. The synthesis of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione involves a multi-step process, and its mechanism of action is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to enhance cognitive function, memory, and learning in animal models and human trials, and has been studied for its potential use in treating schizophrenia and depression. While 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has advantages as a tool for studying the mechanisms of cognition and memory, its potential side effects are a limitation. There are several future directions for research on 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, including its potential use in treating cognitive disorders, the development of more potent and selective analogs, and further research on its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It has been shown to enhance cognitive function, memory, and learning in animal models and human trials. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has also been studied for its potential use in treating schizophrenia and depression.
Propiedades
Número CAS |
133986-32-0 |
|---|---|
Nombre del producto |
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione |
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-3-(cyclohexylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C18H22N2O2/c19-14-8-6-13(7-9-14)18-10-15(18)16(21)20(17(18)22)11-12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11,19H2 |
Clave InChI |
WUHIUYRMTKSZGJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CN2C(=O)C3CC3(C2=O)C4=CC=C(C=C4)N |
SMILES canónico |
C1CCC(CC1)CN2C(=O)C3CC3(C2=O)C4=CC=C(C=C4)N |
Sinónimos |
3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, 1R, 5S-(+)-isomer 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, 1S, 5R-(-)-isomer 3-CAPABH |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

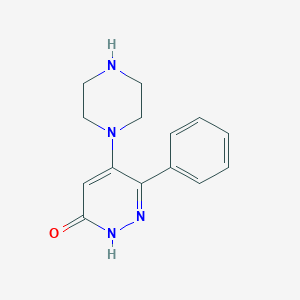
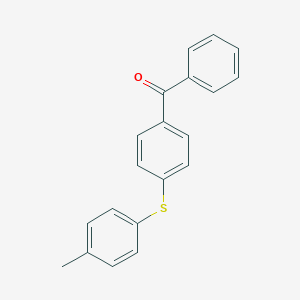
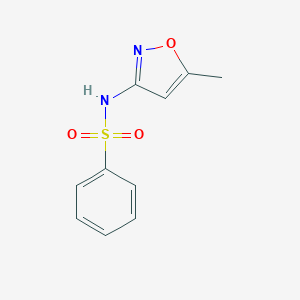
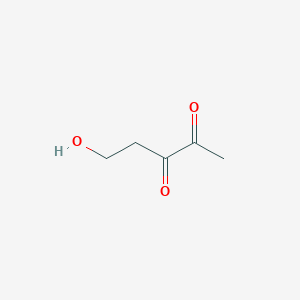
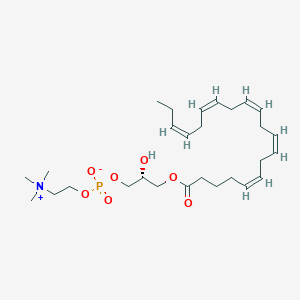
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
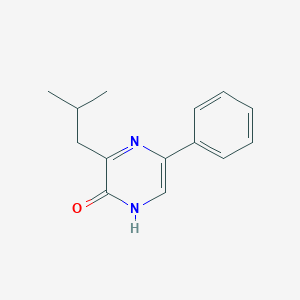
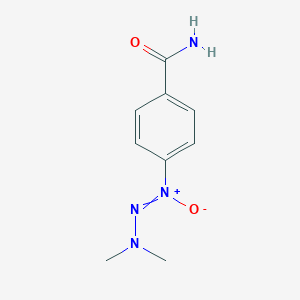
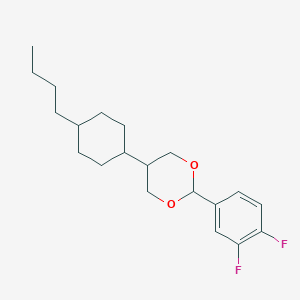
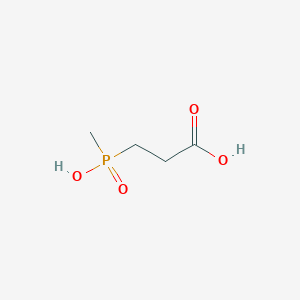
![Benzo[ghi]perylene](/img/structure/B138134.png)

